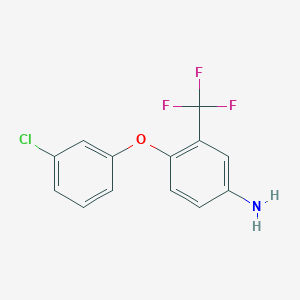

4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 4-(3-chlorophenoxy)-3-(trifluoromethyl)aniline is derived through systematic substitution rules. The parent compound, aniline (benzenamine), is substituted at the 3-position with a trifluoromethyl group (-CF₃) and at the 4-position with a 3-chlorophenoxy group (-O-C₆H₄-Cl). The numbering prioritizes the amine group as position 1, with subsequent positions determined by the Cahn-Ingold-Prelog rules.

Alternative names include:

- Benzenamine, 4-(3-chlorophenoxy)-3-(trifluoromethyl)- (CAS registry: 946697-61-6)

- 4-(3-Chlorophenoxy)-3-(trifluoromethyl)phenylamine

The phenoxy group’s chlorine substituent is specified as meta (3-position) relative to the oxygen atom, ensuring unambiguous identification.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₃H₉ClF₃NO confirms the presence of 13 carbon atoms, 9 hydrogens, one chlorine, three fluorines, one nitrogen, and one oxygen. Key stereochemical features include:

- Planar aromatic ring : The benzene ring adopts a planar geometry, with substituents influencing electron density distribution.

- Lack of chiral centers : No tetrahedral stereocenters exist, as all substituents are either meta/para to the amine or part of symmetric groups (e.g., -CF₃).

- Conformational flexibility : The phenoxy group may rotate freely around the C-O bond, though steric hindrance from the trifluoromethyl group could limit rotation.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 287.66 g/mol | |

| Density | 1.384–1.4 g/cm³ | |

| Boiling point | 341.3 ± 42.0°C | |

| LogP (octanol-water) | 4.99 (predicted) | |

| Vapor pressure | 0.0 ± 0.7 mmHg at 25°C |

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is unavailable, related compounds provide insights. For example, 4-methoxy-3-(trifluoromethyl)aniline crystallizes in an orthorhombic system (space group Pbca) with intermolecular N–H···F and C–H···F hydrogen bonds stabilizing the lattice. Analogous interactions likely occur in the title compound:

- N–H···O/F hydrogen bonds : The amine group may donate hydrogen bonds to oxygen or fluorine atoms.

- π-π stacking : Aromatic rings could align face-to-face, though steric bulk from -CF₃ may reduce this effect.

The trifluoromethyl group’s electronegativity induces dipole-dipole interactions, potentially increasing melting points compared to non-fluorinated analogs.

Comparative Structural Analysis with Substituted Aniline Derivatives

Substituted anilines exhibit property variations based on substituent position and electronegativity. Below is a comparison with structurally related compounds:

Table 2: Structural and Property Comparison of Substituted Anilines

Key observations :

- Positional isomerism : The 3-chlorophenoxy isomer (title compound) has a higher predicted LogP than the 4-chlorophenoxy analog, suggesting greater hydrophobicity due to substituent arrangement.

- Electron-withdrawing effects : The -CF₃ group reduces electron density on the aromatic ring, decreasing solubility in polar solvents compared to non-fluorinated anilines.

- Steric effects : Ortho-substituted analogs (e.g., 2-chlorophenoxy derivatives) exhibit lower thermal stability due to steric strain.

Properties

IUPAC Name |

4-(3-chlorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-8-2-1-3-10(6-8)19-12-5-4-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXKBKWDKTUOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Reaction

- Starting Material: 1-chloro-2-(trifluoromethyl)benzene or o-chlorotrifluoromethylbenzene.

- Reagents: Concentrated nitric acid, often in combination with acetic anhydride or sulfuric acid.

- Conditions:

- In one method, concentrated nitric acid is added dropwise to a mixture of the starting material and sulfuric acid, heated for about 3.5 hours at elevated temperature (~60-70 °C), followed by cooling and crystallization to isolate 4-chloro-3-nitro-2-(trifluoromethyl)benzene.

- An improved method replaces the traditional nitric/sulfuric acid mixture with an acetic anhydride/concentrated nitric acid system, allowing nitration at lower temperatures (10-15 °C) with reduced risk and fewer impurities due to the formation of acetyl nitrate as the nitrating agent.

- Workup: After nitration, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.

Reduction of Nitro Group to Amine

- Catalysts and Reducing Agents:

- Palladium on carbon (Pd-C) with hydrogen gas in methanol at room temperature for about 8 hours.

- Alternatively, a ferric chloride (FeCl3·6H2O) and hydrazine hydrate system in ethanol under reflux, which is safer and more environmentally friendly than traditional iron powder/ethanol reductions.

- Procedure:

- The nitro compound is dissolved in methanol or ethanol.

- Hydrogenation or chemical reduction is performed until complete conversion to the amine.

- The catalyst and solvent are recovered by filtration and evaporation.

- Purification: The amine is recrystallized to obtain dry 4-chloro-3-(trifluoromethyl)aniline.

Salt Formation (Optional)

- The free amine can be converted into its hydrochloride salt by dissolving in an appropriate solvent and passing dry hydrogen chloride gas through the solution.

- The salt is isolated by filtration and drying, improving stability and handling.

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Nitration | 1-chloro-2-(trifluoromethyl)benzene, HNO3 + H2SO4 or Ac2O + HNO3, 10-70 °C, 3-4 h | 4-chloro-3-nitro-2-(trifluoromethyl)benzene | Lower temp with Ac2O/HNO3 reduces impurities |

| 2 | Reduction | Pd-C/H2 in MeOH, room temp, 8 h or FeCl3·6H2O + hydrazine hydrate in EtOH reflux | 4-chloro-3-(trifluoromethyl)aniline | Hydrazine/FeCl3 system is safer and eco-friendly |

| 3 | Salt formation | HCl gas in solvent | 4-chloro-3-(trifluoromethyl)aniline hydrochloride | Optional for stability |

- The use of acetic anhydride with concentrated nitric acid for nitration significantly lowers the reaction temperature and risk, while minimizing isomeric and nitrated impurities.

- The hydrazine hydrate and ferric chloride reduction system avoids iron sludge waste and hydrogen gas hazards associated with traditional iron powder reductions.

- Purity of the final amine product can exceed 99% after recrystallization.

- Yields for the nitration and reduction steps typically range from 75% to 85%, with overall process optimization improving safety and environmental impact.

- Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Traditional Method (HNO3/H2SO4) | Improved Method (Ac2O/HNO3) |

|---|---|---|

| Nitration Temperature (°C) | 60-70 | 10-15 |

| Reaction Time (hours) | 3.5 | 3-4 |

| Nitration Yield (%) | ~80 | ~82-85 |

| Reduction Catalyst | Pd-C | FeCl3·6H2O + Hydrazine Hydrate |

| Reduction Conditions | Room temp, 8 h | Reflux in ethanol, 3-3.5 h |

| Reduction Yield (%) | ~85 | ~80-83 |

| Final Product Purity (%) | >99 | >99 |

| Environmental Impact | Moderate (Pd catalyst recovery needed) | Lower (no metal sludge, safer reagents) |

The preparation of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline is effectively achieved through a three-step process involving nitration, reduction, and optional salt formation. Recent advances favor the use of acetic anhydride/nitric acid for safer nitration at lower temperatures and a ferric chloride/hydrazine hydrate system for environmentally friendly reduction. These improvements enhance yield, purity, and safety, making the process suitable for industrial scale-up.

Scientific Research Applications

4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogues include:

3-(Trifluoromethyl)aniline (CAS: 98-16-8): Molecular formula: C₇H₆F₃N pKa: 3.49 (experimental) . Lacks the 4-position phenoxy group, resulting in higher acidity compared to 4-substituted derivatives.

4-(Trifluoromethyl)aniline (CAS: 455-14-1):

- pKa: 2.75 (experimental) .

- The trifluoromethyl group at the 4-position increases electron-withdrawing effects, enhancing acidity compared to 3-substituted isomers.

4-Chloro-3-(trifluoromethyl)aniline (CAS: 320-51-4): Molecular formula: C₇H₅ClF₃N Replaces the phenoxy group with a chloro substituent, reducing steric bulk but maintaining strong electron-withdrawing effects .

4-Chloro-3-(trifluoromethoxy)aniline (CAS: 97608-50-9): Molecular formula: C₇H₅ClF₃NO Features a trifluoromethoxy (-OCF₃) group instead of trifluoromethyl, altering lipophilicity and metabolic stability .

Key Trends :

- Electron-withdrawing substituents (e.g., -CF₃, -Cl) lower pKa values, increasing acidity.

- Phenoxy groups introduce steric hindrance and modulate solubility.

Key Differences :

- 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline shows broader synthetic versatility due to its phenoxy group, enabling diverse functionalization.

- Chloro-substituted analogues (e.g., 4-Chloro-3-(trifluoromethyl)aniline) are more lipophilic, influencing membrane permeability in drug design .

Key Insight :

- The trifluoromethyl group stabilizes intermediates during synthesis, while chloro and phenoxy substituents dictate regioselectivity .

Biological Activity

4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenoxy group and a trifluoromethyl group attached to an aniline structure. The presence of these functional groups significantly influences the compound's biological properties.

The mechanism of action for this compound involves interactions with various molecular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with enzymes. This property is crucial for its potential role as an enzyme inhibitor in biochemical pathways.

- Receptor Modulation : The compound may act on specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth:

- In vitro Studies : The compound demonstrated activity against Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, making it a candidate for further development as an antimicrobial agent .

Antiparasitic Activity

This compound is structurally related to rafoxanide, a known anthelmintic agent. Studies have shown that it can inhibit the growth of parasitic organisms:

- Case Study : Rafoxanide, derived from similar chemical structures, has proven effective against helminths in livestock, suggesting potential applications for this compound in veterinary medicine .

Cytotoxicity and Cancer Research

Investigations into the cytotoxic effects of this compound have revealed promising results in cancer research:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation .

Summary of Biological Activities

Research Findings

- Antimicrobial Studies : A recent study highlighted the effectiveness of this compound against resistant bacterial strains, indicating its potential as a novel antimicrobial agent.

- Antiparasitic Applications : The structural similarity to rafoxanide suggests that this compound may be effective against various parasitic infections, warranting further investigation into its use in veterinary medicine.

- Cancer Therapeutics : Preliminary findings show that derivatives of this compound can modulate key signaling pathways involved in cancer progression, providing a basis for future drug development efforts targeting malignancies.

Q & A

Q. What are the foundational spectroscopic techniques for characterizing 4-(3-Chlorophenoxy)-3-(trifluoromethyl)aniline?

To confirm molecular structure, employ NMR (¹H/¹³C) for aromatic proton and trifluoromethyl group analysis, FT-IR for functional group identification (e.g., C-F stretches at 1100–1250 cm⁻¹), and GC-MS or LC-MS for molecular weight validation. For trace impurities, use HPLC-UV with reverse-phase columns (C18) and acetonitrile/water gradients . Reference standards of similar trifluoromethylanilines (e.g., 3-(trifluoromethyl)aniline) can aid in spectral interpretation .

Q. How can researchers ensure purity during synthesis and isolation?

Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization using ethanol or dichloromethane. Monitor purity via melting point analysis (e.g., discrepancies resolved using differential scanning calorimetry, DSC) and HPLC with ≥95% purity thresholds. Evidence from trifluoromethylaniline derivatives highlights the importance of controlling reaction conditions (e.g., temperature, stoichiometry) to minimize byproducts like chlorinated side-products .

Advanced Research Questions

Q. What synthetic strategies address regioselectivity challenges in introducing the 3-chlorophenoxy group?

Regioselectivity can be optimized via Ullmann coupling (CuI catalysis, aryl halides) or nucleophilic aromatic substitution (activated aryl fluorides with phenoxide nucleophiles). For example, evidence from 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline synthesis suggests using tert-butyl carbamate intermediates to protect the amine group during coupling . Computational tools (DFT) can predict activation barriers for competing pathways .

Q. How should researchers resolve contradictions in reported physical properties (e.g., boiling points, solubility)?

Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized equipment) are critical. For solubility discrepancies, use Hansen solubility parameters to select solvents. Cross-validate data with independent methods: e.g., compare experimental boiling points (207–208°C for similar anilines ) with QSPR models . Document environmental factors (humidity, pressure) that may affect measurements.

Q. What computational approaches predict the compound’s biological activity or binding affinity?

Molecular docking (AutoDock Vina) can model interactions with targets like tubulin (α/β-heterodimers) by aligning with nitroaniline-binding sites . MD simulations (GROMACS) assess stability of ligand-receptor complexes. For agrochemical applications, compare electrostatic potentials of 4-(3-chlorophenoxy) analogs with herbicidal dinitroanilines to infer mode of action .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and temperature?

Use accelerated degradation tests :

- pH stability : Incubate in buffers (pH 3–10, 37°C) and monitor decomposition via HPLC.

- Thermal stability : Heat samples (40–80°C) and quantify degradation products (e.g., hydrolyzed aniline derivatives) using LC-MS.

Reference metabolite identification methods for trifluoromethylanilines, such as MRM transitions in mass spectrometry .

Q. What methodologies identify and quantify environmental degradation products?

Apply closed-loop stripping analysis (CLSA) coupled with GC-MS for trace-level detection in water matrices. Calibrate using surrogate standards (e.g., 1-chlorodecane) and validate recovery rates (70–120%). For soil samples, use QuEChERS extraction followed by UPLC-QTOF .

Data Contradiction & Validation

Q. How to address conflicting bioactivity data in different assay systems?

Re-evaluate assay conditions:

- Cellular vs. enzymatic assays : Differences in membrane permeability (e.g., logP of 3.1 for similar anilines ) may explain discrepancies.

- Positive controls : Compare with known tubulin inhibitors (e.g., dinitroanilines) to validate readouts .

Use meta-analysis to identify outliers and apply statistical rigor (e.g., Grubbs’ test for anomalous data).

Q. What strategies validate crystallographic data for structural elucidation?

Refine X-ray diffraction data using SHELXL for small molecules, ensuring R-factors < 0.06. Cross-check with DFT-optimized geometries for bond lengths/angles. For twinned crystals, apply SHELXD for structure solution . Document thermal displacement parameters to assess disorder in the chlorophenoxy group .

Safety & Compliance

Q. What safety protocols are critical during large-scale synthesis?

- PPE : Nitrile gloves, respirators (for amine vapors), and flame-resistant lab coats.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Spill management : Neutralize with activated carbon or vermiculite, per SDS guidelines .

- Waste disposal : Segregate halogenated waste (chlorophenoxy group) according to EPA protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.